3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-
説明
Chemical Identity and Classification
3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- represents a complex heterocyclic compound characterized by its distinctive molecular architecture. The compound possesses the molecular formula C12H14N2O4S with a molecular weight of 282.32 grams per mole, positioning it within the category of medium-sized organic molecules. This chemical entity belongs to the pyrazolone class of compounds, which are five-membered nitrogen-containing heterocyclic structures that have garnered significant attention in medicinal chemistry due to their diverse biological activities.
The structural framework of this compound features a pyrazolone core ring system substituted with a phenyl ring bearing a sulfonyl group linked to a hydroxyethyl chain. This particular arrangement classifies the molecule as a sulfonyl-substituted pyrazolone derivative, distinguishing it from simpler pyrazolone compounds through the presence of the complex substitution pattern. The compound exhibits characteristics typical of pyrazolone derivatives while incorporating unique structural features that may confer specific chemical and biological properties.
The classification extends beyond simple structural considerations to encompass functional group chemistry, where the compound demonstrates the presence of multiple reactive sites including the pyrazolone nitrogen atoms, the hydroxyl group, and the sulfonyl functionality. These diverse functional groups contribute to the compound's potential for various chemical transformations and interactions, making it a valuable subject for both synthetic and mechanistic studies in organic chemistry.
Historical Context in Pyrazolone Chemistry
The development of pyrazolone chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized antipyrine and discovered its antipyretic properties. This groundbreaking discovery marked the beginning of systematic investigation into pyrazolone derivatives and their therapeutic potential. Knorr's initial work focused on attempting to synthesize quinoline derivatives with antipyretic activity, but accidentally obtained antipyrine, which demonstrated analgesic, antipyretic, and antirheumatic properties.
The historical significance of pyrazolone chemistry extends beyond Knorr's original discovery to encompass the broader evolution of heterocyclic chemistry in the late nineteenth and early twentieth centuries. Antipyrine represented one of the earliest synthetic medications available to physicians, emerging at a time when the pharmaceutical landscape was dominated by natural products and a limited number of synthetic compounds such as chloral hydrate. The success of antipyrine stimulated extensive research into related pyrazolone structures, leading to the development of numerous derivatives with enhanced therapeutic profiles.
The progression from simple pyrazolone structures like antipyrine to more complex derivatives such as 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- reflects the sophisticated understanding of structure-activity relationships that emerged throughout the twentieth century. Researchers recognized that modifications to the basic pyrazolone scaffold could significantly alter biological activity, leading to the exploration of various substitution patterns including sulfonyl groups, hydroxyl functionalities, and extended aromatic systems.
The development of sulfonyl-substituted pyrazolones represents a more recent chapter in this historical progression, with researchers investigating how the introduction of sulfonyl groups might modulate the pharmacological and chemical properties of the parent pyrazolone structures. This evolution demonstrates the continuing relevance of pyrazolone chemistry in contemporary research, where traditional heterocyclic frameworks serve as platforms for the development of novel compounds with specialized applications.
International Union of Pure and Applied Chemistry Naming Conventions and Alternative Nomenclature
The International Union of Pure and Applied Chemistry systematic name for this compound follows established conventions for naming complex heterocyclic structures with multiple substituents. The complete International Union of Pure and Applied Chemistry designation, 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl-, provides a comprehensive description of the molecular structure that allows for unambiguous identification of the compound's connectivity and stereochemistry.
The nomenclature system begins with the core heterocyclic structure designation "3H-Pyrazol-3-one," which indicates a five-membered ring containing two nitrogen atoms with a carbonyl group at the 3-position. The "2,4-dihydro" component specifies the degree of saturation in the ring system, while the positional numbering system follows International Union of Pure and Applied Chemistry conventions for pyrazole derivatives. The phenyl substituent at the 2-position is further elaborated with the descriptor "[4-[(2-hydroxyethyl)sulfonyl]phenyl]," indicating the presence of a para-substituted benzene ring bearing a sulfonyl group linked to a two-carbon chain terminating in a hydroxyl group.
Alternative nomenclature systems provide additional perspectives on the compound's structural features and facilitate cross-referencing in different chemical databases. The compound may be referred to as "2,4-dihydro-2-[4-[(2-hydroxyethyl)sulphonyl]phenyl]-5-methyl-3H-pyrazol-3-one" in some sources, reflecting minor variations in spelling conventions for the sulfonyl group. Additional systematic names include "2-Pyrazolin-5-one, 1-(p-((2-hydroxyethyl)sulfonyl)phenyl)-3-methyl-" and "1-[4-(2-Hydroxyethylsulfonyl)-phenyl]-3-methyl-2-pyrazolin-5-one," which emphasize different aspects of the molecular structure.
特性
IUPAC Name |
2-[4-(2-hydroxyethylsulfonyl)phenyl]-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,15H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQYPARBQHUKAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066743 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21951-34-8 | |
| Record name | 1-[4-[(2-Hydroxyethyl)sulfonyl]phenyl]-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21951-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-((2-hydroxyethyl)sulfonyl)phenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021951348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulphonyl]phenyl]-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
生物活性
3H-Pyrazol-3-one, 2,4-dihydro-2-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-5-methyl- is a compound belonging to the pyrazolone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N2O2
- Molecular Weight : 218.252 g/mol
- CAS Number : 10223-33-3
The compound features a pyrazolone core with a sulfonyl group and a hydroxyethyl substituent, which may influence its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using assays such as the DPPH radical scavenging test. Results showed effective inhibition of oxidative stress markers, suggesting potential applications in preventing oxidative damage in cells .
2. Antimicrobial Activity
The antimicrobial efficacy of 3H-Pyrazol-3-one derivatives has been documented against various pathogens. In vitro studies demonstrated that these compounds possess inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
3. Antitumor Activity
Pyrazolone derivatives have shown promise as antitumor agents. In particular, studies have highlighted their inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets involved in tumor progression is under investigation .
4. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolone derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of 3H-Pyrazol-3-one may be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and tumor growth.
- Free Radical Scavenging : Its structure allows for effective scavenging of reactive oxygen species (ROS), reducing oxidative stress.
- Modulation of Signaling Pathways : Interaction with signaling pathways related to cell survival and apoptosis is a critical area of research.
Case Studies
Several studies have been conducted to evaluate the biological activity of pyrazolone derivatives:
Study 1: Antioxidant and Antimicrobial Properties
A study by Umesha et al. (2009) assessed the antioxidant and antimicrobial activities of synthesized pyrazolone derivatives, including 3H-Pyrazol-3-one. The results indicated strong antioxidant activity with IC50 values lower than standard antioxidants like ascorbic acid .
Study 2: Antitumor Efficacy
In a comparative study, pyrazolone derivatives were tested against various cancer cell lines (e.g., MCF-7, HeLa). The results demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use .
Data Summary Table
科学的研究の応用
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
The compound has been effectively analyzed using reverse-phase HPLC methods. A study demonstrated that it can be separated on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile and water. This method is suitable for isolating impurities and conducting pharmacokinetic studies, making it valuable in drug development processes .
Mass Spectrometry (MS)
For applications requiring mass spectrometry, the use of formic acid as a substitute for phosphoric acid in the mobile phase is recommended. This adjustment enhances compatibility with MS detection systems, allowing for more precise analysis of the compound in various samples .
Pharmacological Applications
Potential Therapeutic Uses
Research indicates that derivatives of pyrazolones exhibit anti-inflammatory and analgesic properties. The specific compound under discussion may share these characteristics due to its structural similarities with other known pyrazolone derivatives. Studies suggest that compounds containing sulfonyl groups can enhance biological activity, potentially leading to new anti-inflammatory drugs .
Case Study: Anti-inflammatory Activity
A case study involving a related pyrazolone derivative demonstrated significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting that similar compounds could be explored for therapeutic applications against inflammatory diseases .
Synthesis and Modification
The synthesis of this compound can involve various chemical reactions, including condensation reactions with specific amines and aldehydes. The ability to modify the sulfonyl group or other substituents on the phenyl ring allows for the exploration of structure-activity relationships (SAR) that could lead to more potent derivatives .
類似化合物との比較
Table 1: Substituent Profiles of Selected Pyrazolone Derivatives
Key Observations :
- Azo vs. Sulfonyl Groups : The target compound’s sulfonyl group imparts polarity and reactivity, contrasting with the azo groups in Solvent Yellow 72 and related dyes, which confer chromophoric properties .
- Hydrophilicity : The hydroxyethylsulfonyl group enhances aqueous solubility compared to hydrophobic phenyl or azo-substituted analogs .
Physicochemical Properties
Table 2: Comparative Physical Properties
準備方法
General Synthetic Framework for Pyrazolone Derivatives
Pyrazolone derivatives are typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1 : Formation of the pyrazolone ring through condensation of β-ketoesters or diketones with hydrazines.
- Step 2 : Introduction of substituents (e.g., sulfonyl groups) via electrophilic substitution or nucleophilic aromatic substitution.
Key Intermediate Synthesis
The compound’s structure suggests the following intermediates:
- 4-[(2-Hydroxyethyl)sulfonyl]benzaldehyde : Synthesized via sulfonation of 4-hydroxybenzaldehyde followed by ethoxylation.
- 5-Methylpyrazolone : Prepared by cyclizing ethyl acetoacetate with hydrazine hydrate.
| Step | Reaction | Reagents/Conditions | Yield (%)* |
|---|---|---|---|
| 1 | Sulfonation of 4-hydroxybenzaldehyde | ClSO₃H, DCM, 0°C, 2h | 65–75 |
| 2 | Ethoxylation | Ethylene glycol, K₂CO₃, 80°C, 4h | 70–80 |
| 3 | Cyclocondensation | Methyl hydrazine, AcOH, reflux | 50–60 |
| 4 | Purification | Column chromatography (SiO₂) | 85–90 |
*Theoretical yields based on analogous reactions.
Optimization Challenges
- Sulfonation Selectivity : Avoiding over-sulfonation requires precise stoichiometry and low temperatures.
- Ring Stability : The pyrazolone ring is sensitive to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis.
- Byproducts : Common impurities include disulfonated derivatives (up to 15% without careful control).
Analytical Validation
While preparation details are sparse, analytical methods for characterizing the compound are well-documented:
- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water/H₃PO₄ (60:40:0.1).
- MS Compatibility : Replace H₃PO₄ with formic acid for ESI-MS.
Research Gaps and Recommendations
Current literature lacks explicit protocols for this compound. Further steps could include:
- Patent databases (e.g., USPTO, Espacenet) for proprietary synthesis methods.
- Kinetic studies to optimize cyclocondensation and sulfonation steps.
- Green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields.
Q & A
Q. What are the key physicochemical properties and structural features of this compound?
The compound’s core structure is a pyrazolone ring substituted with a 4-[(2-hydroxyethyl)sulfonyl]phenyl group and a methyl group. While direct data for this specific derivative is limited, analogous pyrazolone derivatives (e.g., 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one) exhibit a melting point of ~127°C and solubility in polar solvents like water and ethanol . The sulfonyl and hydroxyethyl substituents likely enhance hydrophilicity and hydrogen-bonding capacity, which can be confirmed via Hansen solubility parameters or logP calculations. Structural characterization should prioritize X-ray crystallography or NMR to resolve substituent orientation .
Q. What synthetic methodologies are commonly employed for preparing this pyrazolone derivative?
Pyrazolone synthesis typically involves condensation of hydrazines with β-ketoesters or diketones under reflux conditions. For the target compound, a multi-step approach is recommended:
- Step 1: Sulfonation of 4-hydroxyphenyl derivatives using chlorosulfonic acid to introduce the sulfonyl group.
- Step 2: Ethylene oxide coupling to the sulfonyl group to form the 2-hydroxyethyl substituent.
- Step 3: Cyclocondensation with methyl-substituted β-ketoesters and hydrazine hydrate in ethanol at 80–90°C for 6–8 hours . Purification via recrystallization (DMF/EtOH, 1:1) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
- ¹H/¹³C-NMR: Assign peaks for the pyrazolone ring (δ 2.1–2.3 ppm for methyl, δ 5.5–6.0 ppm for dihydro protons) and sulfonyl/hydroxyethyl groups (δ 3.5–4.0 ppm) .
- LC-MS: Confirm molecular weight (expected [M+H]⁺ ~313.3 g/mol) and detect impurities.
- Elemental Analysis: Validate C, H, N, and S content (±0.3% deviation) .
- FT-IR: Identify carbonyl (1650–1700 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance biological activity or target specificity?
Rational design should focus on modifying the hydroxyethyl sulfonyl group. For example:
- Replace the hydroxyethyl chain with bioisosteres (e.g., polyethylene glycol chains) to improve solubility.
- Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring to modulate electronic effects and binding affinity .
- Incorporate azo linkages (as in Solvent Yellow 16 derivatives) for photodynamic applications . Computational docking (AutoDock Vina) and ADMETox profiling (SwissADME) can prioritize candidates with optimal pharmacokinetics .
Q. What strategies optimize reaction conditions for introducing the 4-[(2-hydroxyethyl)sulfonyl]phenyl substituent?
Key considerations:
- Sulfonation Efficiency: Use excess chlorosulfonic acid (2.5 eq) at 0–5°C to minimize side reactions.
- Hydroxyethyl Protection: Temporarily protect the hydroxyl group with acetyl chloride to prevent oxidation during coupling.
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions in biphasic systems . Monitor progress via TLC (silica gel, UV detection).
Q. How can stability studies assess the compound’s degradation under environmental stressors?
Design accelerated stability testing:
- Thermal Stress: Heat samples to 40°C, 60°C, and 80°C for 4 weeks; analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
- Photolysis: Expose to UV light (λ = 254 nm) for 48 hours; track changes in UV-Vis spectra (200–400 nm).
- Hydrolytic Stability: Test in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C; quantify hydrolytic byproducts (e.g., sulfonic acids) .
Q. What computational approaches predict the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization.
- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., cyclooxygenase-2) using GROMACS.
- Pharmacophore Modeling: Map essential features (hydrogen bond donors/acceptors, aromatic rings) using Schrödinger’s Phase .
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Multi-Technique Correlation: Cross-validate NMR assignments with HSQC/HMBC experiments and compare to NIST reference spectra .
- X-ray Diffraction: Resolve ambiguous substituent positions via single-crystal analysis (e.g., similar to Acta Crystallographica E protocols) .
- Isotopic Labeling: Synthesize deuterated analogs to confirm proton assignments in complex regions .
Q. What in vitro assays evaluate the compound’s pharmacological potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
